molecular formula C8H12N2O B6233542 [2-(propan-2-yl)pyrimidin-5-yl]methanol CAS No. 954226-56-3

[2-(propan-2-yl)pyrimidin-5-yl]methanol

Cat. No.: B6233542
CAS No.: 954226-56-3
M. Wt: 152.2
InChI Key:
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Description

Scientific Research Applications

[2-(propan-2-yl)pyrimidin-5-yl]methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Safety and Hazards

The safety information for “[2-(propan-2-yl)pyrimidin-5-yl]methanol” indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340,

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(propan-2-yl)pyrimidin-5-yl]methanol typically involves the reaction of pyrimidine derivatives with isopropyl groups under controlled conditions. One common method includes the alkylation of pyrimidine with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[2-(propan-2-yl)pyrimidin-5-yl]methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), ethanol, water.

Major Products Formed

The major products formed from these reactions include:

    Aldehydes and ketones: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Substituted pyrimidines: Formed from nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2-(propan-2-yl)pyrimidin-5-yl]methanol include:

    2-(pyridin-2-yl)pyrimidine derivatives: Known for their biological activities and used in medicinal chemistry.

    Piperidine derivatives: Widely used in pharmaceutical applications and known for their diverse pharmacological properties

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and methanol moiety allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-(propan-2-yl)pyrimidin-5-yl]methanol involves the reaction of 2-chloro-5-(propan-2-yl)pyrimidine with sodium methoxide in methanol, followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "2-chloro-5-(propan-2-yl)pyrimidine", "sodium methoxide", "methanol", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-(propan-2-yl)pyrimidine in methanol.", "Step 2: Add sodium methoxide to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction with water and extract the product with an organic solvent.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution.", "Step 5: Dissolve the resulting intermediate in methanol and add sodium borohydride.", "Step 6: Stir the reaction mixture at room temperature for several hours.", "Step 7: Quench the reaction with water and extract the product with an organic solvent.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution to obtain [2-(propan-2-yl)pyrimidin-5-yl]methanol." ] }

CAS No.

954226-56-3

Molecular Formula

C8H12N2O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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